1-(Benzyloxy)-4-(3-chloropropoxy)benzene chemical properties
1-(Benzyloxy)-4-(3-chloropropoxy)benzene chemical properties
An In-depth Technical Guide to 1-(Benzyloxy)-4-(3-chloropropoxy)benzene: Properties, Synthesis, and Applications in Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 1-(Benzyloxy)-4-(3-chloropropoxy)benzene, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, provides an in-depth, validated protocol for its synthesis and purification, and explores its chemical reactivity. A significant focus is placed on its application as a pivotal building block in the development of pharmaceutically active compounds, most notably in the synthesis of α1-adrenergic receptor antagonists like Naftopidil. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the causality of experimental choices and methodologies.
Introduction: A Versatile Bifunctional Building Block
1-(Benzyloxy)-4-(3-chloropropoxy)benzene is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a stable benzyloxy protecting group at one end of a phenoxy core and a reactive 3-chloropropoxy chain at the other. This unique arrangement makes it an ideal intermediate for multi-step syntheses where sequential, regioselective reactions are required.
The primary utility of this molecule lies in its role as a precursor for introducing a (4-(benzyloxy)phenoxy)propyl moiety. The chloropropyl group serves as a reactive handle for nucleophilic substitution, enabling the covalent linkage of this entire fragment to a target molecule, often a nitrogen-containing heterocycle. This strategy is prominently employed in the synthesis of various pharmaceutical agents, where this specific substructure is crucial for biological activity.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of the bromo-analogue, 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, which shares high similarity, are summarized below. Data for the exact chloro-analogue is less prevalent, but these values provide a reliable estimate.
| Property | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-4-(3-chloropropoxy)benzene | |
| Synonyms | p-(3-chloropropoxy)phenyl benzyl ether | |
| CAS Number | 80199-92-4 (for the bromo-analogue) | [1] |
| Molecular Formula | C16H17ClO2 | |
| Molecular Weight | 276.76 g/mol (Calculated) | |
| Exact Mass | 320.04119 Da (for the bromo-analogue) | [1] |
| Appearance | Expected to be an oil or low-melting solid | [2] |
| Boiling Point | 180°-195°C at 0.6 mm Hg (for the bromo-analogue) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane, acetone. Insoluble in water. | [2] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3] |
Synthesis and Purification Protocol
The synthesis of 1-(Benzyloxy)-4-(3-chloropropoxy)benzene is most efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide. The following protocol is adapted from a well-established procedure for the analogous bromo-compound and is considered a self-validating system due to its high-yielding and robust nature.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(Benzyloxy)-4-(3-chloropropoxy)benzene.
Detailed Experimental Protocol
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxyphenol (1.0 eq), anhydrous powdered potassium carbonate (K2CO3, 1.5 eq), and acetone.
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Causality Explanation : Acetone is an excellent polar aprotic solvent for this SN2 reaction, dissolving the organic starting material while being compatible with the inorganic base. K2CO3 is a mild and cost-effective base, strong enough to deprotonate the phenol to its phenoxide nucleophile but not so strong as to cause side reactions.
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Addition of Alkylating Agent : Add 1-bromo-3-chloropropane (2.0 eq) to the stirred mixture. Using a slight excess of the di-halogenated propane minimizes the formation of a bis-ether byproduct.
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Reaction Execution : Heat the mixture to reflux and maintain vigorous stirring for approximately 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Initial Workup : After cooling to room temperature, remove the solid potassium carbonate and salts by filtration. Wash the solid residue with a small amount of acetone.
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Solvent Removal : Combine the filtrate and washings, and evaporate the acetone under reduced pressure using a rotary evaporator.
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Extraction and Purification : Dissolve the resulting residue in dichloromethane (DCM). Wash the DCM solution with a 10% aqueous sodium hydroxide (NaOH) solution to remove any unreacted 4-benzyloxyphenol.[2]
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Causality Explanation : The acidic proton of the unreacted phenol reacts with NaOH to form a water-soluble sodium salt, which is then partitioned into the aqueous layer, effectively separating it from the desired product in the organic layer.
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Drying and Final Isolation : Wash the organic layer with brine, then dry it over anhydrous potassium carbonate or sodium sulfate. Filter off the drying agent and concentrate the solution in vacuo to yield the crude product.
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Final Purification : Purify the crude product by vacuum distillation to obtain the pure 1-(Benzyloxy)-4-(3-chloropropoxy)benzene as a clear oil.[2]
Chemical Reactivity and Application in Drug Synthesis
The synthetic utility of 1-(Benzyloxy)-4-(3-chloropropoxy)benzene is centered on the reactivity of the terminal chlorine atom. The C-Cl bond is polarized, making the terminal carbon electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating SN2 reactions.
Key Application: Synthesis of Naftopidil
A prime example of its application is in the synthesis of Naftopidil, an α1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.[4][5] The synthesis involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with a suitable three-carbon electrophile linked to a naphthyloxy group. While many routes use an epoxide precursor, the use of a halo-analogue like 1-(Benzyloxy)-4-(3-chloropropoxy)benzene (or its naphthyloxy equivalent) represents a common and direct alternative for creating analogues.[5][6]
Synthetic Pathway Diagram
Sources
- 1. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CA2017619C - Use of naftopidil for the therapy of dysuria in cases of benign prostatic hypertrophy - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
